![molecular formula C33H34O2P2 B1148647 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE CAS No. 197159-86-7](/img/no-structure.png)

1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

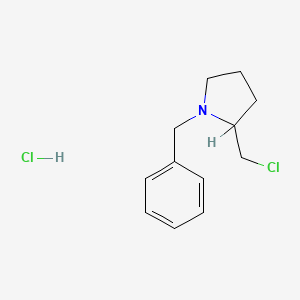

1R,5R,6R-(+)-1,6-bis(diphenylphosphinoy)spiro[4.4]nonane, commonly known as spirophos, is a chiral ligand that has gained significant attention in the field of organic chemistry due to its unique properties. Spirophos has been widely used as an effective catalyst in various chemical reactions, including asymmetric hydrogenation, Suzuki coupling, and allylic substitution.

Mechanism of Action

The mechanism of action of spirophos as a chiral ligand involves the coordination of the ligand to the metal center of the catalyst. The chiral environment created by the ligand, in combination with the metal center, leads to the selective activation of one enantiomer over the other, resulting in high enantioselectivity in the reaction.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of spirophos. However, studies have shown that spirophos is relatively non-toxic and has low environmental impact. It is important to note that spirophos is not intended for use as a drug and should not be used for any medical purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of spirophos is its high enantioselectivity in various chemical reactions, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, spirophos is relatively stable and can be stored for extended periods. However, spirophos is expensive and its synthesis is a complex process that requires specialized equipment and expertise. The purity of the final product is also critical for its effectiveness as a catalyst.

Future Directions

There are several future directions for the use of spirophos in organic chemistry. One potential area of research is the development of new spirophos derivatives with improved catalytic properties. Additionally, the use of spirophos in the synthesis of new natural products and pharmaceuticals is an area of interest. Finally, the development of new methods for the synthesis of spirophos with improved efficiency and reduced cost is an important area of research.

Conclusion:

In conclusion, spirophos is a valuable chiral ligand that has found extensive use in organic chemistry as a catalyst for various chemical reactions. Its high enantioselectivity and stability make it a valuable tool in the synthesis of chiral compounds. However, its synthesis is a complex process that requires specialized equipment and expertise, and its high cost is a limitation. Further research is needed to develop new spirophos derivatives with improved catalytic properties and to explore its potential use in the synthesis of natural products and pharmaceuticals.

Synthesis Methods

The synthesis of spirophos involves a multi-step process that includes the reaction of diphenylphosphine with 1,5-dibromopentane, followed by the reaction with 1,6-dibromohexane. The final product is obtained by the reaction of the intermediate with lithium diisopropylamide. The synthesis of spirophos is a complex process that requires careful control of reaction conditions, and the purity of the final product is critical for its effectiveness as a catalyst.

Scientific Research Applications

Spirophos has been extensively used as a chiral ligand in asymmetric hydrogenation reactions, which are widely used in the pharmaceutical industry for the synthesis of chiral compounds. The use of spirophos as a catalyst has been shown to improve the enantioselectivity of various chemical reactions, making it a valuable tool in the field of organic chemistry. Spirophos has also been used in the synthesis of natural products, such as alkaloids and terpenes.

properties

CAS RN |

197159-86-7 |

|---|---|

Product Name |

1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE |

Molecular Formula |

C33H34O2P2 |

Molecular Weight |

524.57 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)

![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)